Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate
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Overview
Description
Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with various functional groups, making it a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction using ethyl bromide and a suitable base.
Cyclopentylamino Substitution: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-amino-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate
- Ethyl 4-(2-(cyclohexylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate
- Ethyl 4-(2-(methylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate
Uniqueness
Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate is unique due to the presence of the cyclopentylamino group, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-31-26(30)19-12-13-22-21(14-19)24(32-16-25(29)27-20-6-4-5-7-20)15-23(28-22)18-10-8-17(2)9-11-18/h8-15,20H,3-7,16H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGRPCJCOBQJCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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